molecular formula C32H64O B12586982 7-Hentriacontanone, 21-methyl-, (21R)- CAS No. 647025-06-7

7-Hentriacontanone, 21-methyl-, (21R)-

Cat. No.: B12586982
CAS No.: 647025-06-7
M. Wt: 464.8 g/mol
InChI Key: YNYSRWCPCRALCK-WJOKGBTCSA-N
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Description

7-Hentriacontanone, 21-methyl-, (21R)- is a long-chain branched ketone with a 31-carbon backbone (C31H62O). Its structure features a ketone group at position 7 and a methyl branch at position 21 with an R-configuration stereocenter. This compound is of interest in organic chemistry and materials science due to its structural complexity, which influences physical properties such as melting point, solubility, and crystallinity. Long-chain ketones like this are often studied for their roles in biological systems (e.g., insect pheromones) and industrial applications (e.g., lubricants or surfactants).

Properties

CAS No.

647025-06-7

Molecular Formula

C32H64O

Molecular Weight

464.8 g/mol

IUPAC Name

(21R)-21-methylhentriacontan-7-one

InChI

InChI=1S/C32H64O/c1-4-6-8-10-11-17-20-23-27-31(3)28-24-21-18-15-13-12-14-16-19-22-26-30-32(33)29-25-9-7-5-2/h31H,4-30H2,1-3H3/t31-/m1/s1

InChI Key

YNYSRWCPCRALCK-WJOKGBTCSA-N

Isomeric SMILES

CCCCCCCCCC[C@@H](C)CCCCCCCCCCCCCC(=O)CCCCCC

Canonical SMILES

CCCCCCCCCCC(C)CCCCCCCCCCCCCC(=O)CCCCCC

Origin of Product

United States

Preparation Methods

Synthesis from Citronellal

One of the primary methods for synthesizing 7-hentriacontanone involves starting with citronellal as the precursor. The process can be summarized in several key steps:

  • Formation of Tosylate : Citronellal is converted into a tosylate derivative, facilitating further reactions.

  • Grignard Reaction : The tosylate undergoes a Grignard reaction with a long-chain magnesium bromide compound to form an alcohol intermediate.

  • Oxidation Steps : The alcohol is then oxidized to yield the ketone. Pyridinium chlorochromate (PCC) is often used for this oxidation step, providing a high yield of the desired product.

This method has been shown to yield both enantiomers of 7-hentriacontanone with good purity and efficiency.

Detailed Reaction Pathways

Step-by-Step Reaction Mechanism

The following table summarizes the key steps involved in the synthesis of 7-hentriacontanone from citronellal:

Step Reaction Type Reagents Used Product Yield
1 Tosylation TsCl, Pyridine Tosylate derivative -
2 Grignard Reaction THPO(CH2)11MgBr, Li2CuCl4 Alcohol intermediate ~75%
3 Oxidation PCC 7-Hentriacontanone ~70%

Alternative Synthesis Routes

Other synthetic routes have also been explored, including:

  • Direct Alkylation : In some cases, direct alkylation methods using long-chain alkyl halides have been employed to construct the carbon skeleton necessary for the ketone structure.

  • Reduction and Rearrangement : Some protocols involve reducing precursors followed by rearrangement reactions to achieve the desired stereochemistry at the 21-position.

These alternative methods may offer different advantages in terms of reaction time and cost-effectiveness but are generally less common than the citronellal-based approach.

Research Findings and Yields

Recent studies have reported varying yields depending on the specific conditions and reagents used in each synthetic route. For instance:

  • The citronellal-derived method consistently yields high purity products with enantiomeric excesses reported as high as 97%.

  • Alternative methods, while sometimes yielding lower overall quantities, can provide unique pathways to achieve specific stereochemical outcomes.

Chemical Reactions Analysis

7-Hentriacontanone, 21-methyl-, (21R)- undergoes several types of chemical reactions:

Scientific Research Applications

7-Hentriacontanone, 21-methyl-, (21R)- has been primarily studied for its potential use as a pheromone in pest control. The compound has shown weak bioactivity as a female sex pheromone of the screwworm fly, Cochliomyia hominivorax . This application is significant as it can help in the development of environmentally friendly pest control methods.

Mechanism of Action

The mechanism by which 7-Hentriacontanone, 21-methyl-, (21R)- exerts its effects involves its interaction with the olfactory receptors of the screwworm fly. The compound mimics the natural pheromones produced by female flies, thereby attracting male flies and potentially disrupting their mating behavior .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Target Compound :
  • Name: 7-Hentriacontanone, 21-methyl-, (21R)-
  • Formula : C31H62O
  • Key Features :
    • Ketone group at position 5.
    • Methyl branch at position 21 with R-configuration.
    • Long hydrocarbon chain (31 carbons).
Analogous Compounds :
Compound Name Formula Molecular Weight Functional Group Chain Length Key Differences Reference
Eicosane C20H42 282.55 Alkane 20 carbons No functional groups; shorter chain
Arachidic Acid C20H40O2 312.53 Carboxylic acid 20 carbons Acidic group; shorter chain
Ethyl Stearate C20H40O2 312.53 Ester 18 carbons Ester group; shorter chain
21-(Boc-amino)-hexaoxaheneicosanoic acid C20H39NO10 453.52 Ether/Amide 21 carbons Multiple ether linkages; amide group
21-Hydroxyprogesterone 21-acetate Varies ~372–450 Steroid/ester ~21 carbons Steroid backbone; acetate group
Key Observations :
  • Chain Length: 7-Hentriacontanone’s 31-carbon chain distinguishes it from shorter analogs like eicosane (C20) or arachidic acid (C20). Longer chains typically increase melting points and reduce solubility in polar solvents.
  • Functional Groups : Unlike esters (e.g., ethyl stearate) or carboxylic acids (arachidic acid), the ketone group in the target compound confers moderate polarity without acidic/basic reactivity.
  • Branching and Stereochemistry : The methyl branch at position 21 and R-configuration are unique among the listed analogs. Such branching can disrupt crystallinity, lowering melting points compared to linear chains.

Physicochemical Properties

  • Melting Point: Long-chain linear ketones (e.g., nonacosanone, C29) melt at ~80–90°C. Branched analogs (e.g., methyl-substituted variants) may melt 10–20°C lower due to reduced packing efficiency.
  • Solubility: Ketones with >20 carbons are generally insoluble in water but soluble in nonpolar solvents (e.g., hexane). Esters (e.g., ethyl stearate) show similar behavior but may exhibit slightly higher polarity.
  • Reactivity : The ketone group is less reactive than carboxylic acids (arachidic acid) or esters, making it more stable under basic conditions.

Biological Activity

7-Hentriacontanone, 21-methyl-, (21R)- is a long-chain ketone that has garnered attention in various biological studies, particularly in the context of its potential pheromonal activity and other biological properties. This article reviews the current understanding of its biological activity, synthesizing findings from diverse sources.

Chemical Structure and Properties

7-Hentriacontanone, 21-methyl-, (21R)- is characterized by its long carbon chain, which contributes to its unique properties. The molecular formula is C₃₁H₆₂O, and it features a ketone functional group that is critical for its biological interactions.

Pheromonal Activity

Research indicates that 7-hentriacontanone may serve as a weak female sex pheromone in the screwworm fly (Cochliomyia hominivorax). A study synthesized the enantiomers of this compound and assessed their bioactivity. However, the results showed that synthetic variants did not exhibit significant pheromone activity against male flies, suggesting limited effectiveness in this role .

Synthesis and Testing

In a significant study, researchers synthesized the enantiomers of 21-methyl-7-hentriacontanone to evaluate their potential as pheromones. The study highlighted that while certain derivatives showed promise, their overall effectiveness was minimal when tested against male screwworms .

Comparative Analysis with Related Compounds

A comparative analysis of related compounds reveals that long-chain ketones often exhibit bioactive properties. For example, the essential oils derived from plants containing similar structures have been found to inhibit α-glucosidase, an enzyme linked to diabetes management. This inhibition was observed in various studies where essential oil extracts demonstrated competitive inhibition against this enzyme .

Data Tables

Compound Biological Activity Study Reference
7-Hentriacontanone (21R)Weak pheromone activity
Eucalyptus Oil (contains ketones)Antioxidant: 84.01% scavenging
Eucalyptus OilAntimicrobial against S. aureus

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